Enantiomeric Purity Defines Stereochemical Outcome in Synthesis
The (S)-enantiomer (CAS 52079-23-9) provides a defined stereochemical outcome, which is critical for the synthesis of enantiomerically pure compounds. The racemic mixture would produce a mixture of stereoisomers, complicating purification and reducing yield. [1]
| Evidence Dimension | Enantiomeric purity and stereochemical outcome |
|---|---|
| Target Compound Data | (S)-enantiomer: Defined stereochemistry |
| Comparator Or Baseline | Racemic mixture: Mixture of (R) and (S) enantiomers |
| Quantified Difference | Qualitative difference in stereochemical outcome |
| Conditions | Asymmetric synthesis |
Why This Matters
This matters because the desired stereochemistry is often essential for biological activity, and using the correct enantiomer avoids the need for costly chiral resolution.
- [1] PubChem. 3-Hydroxybutyrolactone, (3S)-. Compound Summary. View Source
